molecular formula C10H8N2O4S B8022661 methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate

methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate

Cat. No.: B8022661
M. Wt: 252.25 g/mol
InChI Key: QAIMSDCSXBBWEK-UHFFFAOYSA-N
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Description

The compound with the identifier “methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate” is a chemical entity that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity while minimizing waste and energy consumption. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.

    Substitution: Halogens, alkylating agents, and nucleophiles in the presence of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, reduction may produce alkanes or alcohols, and substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It serves as a probe in biochemical assays and as a tool for studying cellular processes.

    Medicine: It has potential therapeutic applications, including as an active ingredient in pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact mechanism can vary depending on the context of its use, such as in therapeutic applications or as a research tool.

Comparison with Similar Compounds

methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. For example:

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with a different spectrum of activity.

    CID 5362065: A β-lactam antibiotic with a distinct mechanism of action.

    CID 5479530: A cephalosporin with unique pharmacological properties.

Each of these compounds has its own set of characteristics, making this compound unique in terms of its specific applications and properties.

Properties

IUPAC Name

methyl 5-hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c1-16-10(15)6-7(13)9(14)12-8(11-6)5-3-2-4-17-5/h2-4,13H,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIMSDCSXBBWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)N=C(N1)C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C(=O)N=C(N1)C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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